KERATINOCYTE GROWTH FACTOR, HUMAN
Description
Nomenclature and Classification within the Fibroblast Growth Factor (FGF) Family
Keratinocyte Growth Factor (KGF) is formally known as Fibroblast Growth Factor 7 (FGF7). ontosight.aiwikipedia.org It belongs to the extensive family of fibroblast growth factors (FGFs), which comprises 22 members in humans. nih.gov These proteins are heparin-binding and are involved in a wide array of biological processes, including cell growth, differentiation, and tissue repair. wikipedia.orggenecards.org
Within the FGF family, KGF is notable for its specific action on epithelial cells. wikipedia.orgnih.gov Another closely related member is FGF10, which is sometimes referred to as Keratinocyte Growth Factor 2. wikipedia.org Both FGF7 and FGF10 bind to a specific receptor known as the Fibroblast Growth Factor Receptor 2b (FGFR2b). ontosight.ainih.gov This receptor is predominantly expressed on epithelial cells, while the growth factors themselves are produced by mesenchymal cells, a type of connective tissue cell. nih.govnih.gov This distinct expression pattern is fundamental to their function as paracrine signaling molecules, where a signal from one cell type influences an adjacent cell type. nih.gov
The binding of KGF to its receptor, FGFR2b, is a critical step that initiates a cascade of signals within the target epithelial cell. ontosight.ai This process requires the presence of heparin or heparan sulfate (B86663) as a cofactor to facilitate the formation of a stable signaling complex. wikipedia.orgnih.gov
Historical Context of Discovery and Early Characterization of Keratinocyte Growth Factor Activity
The discovery of Keratinocyte Growth Factor stemmed from early research into the factors that stimulate the proliferation of keratinocytes, the primary cell type of the epidermis. Initial cell culture studies revealed a potent mitogenic factor that was specific to epithelial cells. nih.gov This factor was isolated from mesenchymal cells, leading to the hypothesis that it was a key mediator of communication between the mesenchyme and the epithelium. nih.govnih.gov
Subsequent biochemical analysis and molecular cloning efforts successfully identified and characterized this factor as a member of the fibroblast growth factor family, leading to its designation as FGF7. nih.govnih.gov Early experiments demonstrated that KGF was a powerful mitogen for a variety of epithelial cells but had no such effect on fibroblasts or endothelial cells. wikipedia.orgnovateinbio.com This specificity underscored its unique role in epithelial biology.
Further investigations into the KGF receptor (KGFR) established that it was an isoform of the Fibroblast Growth Factor Receptor 2 (FGFR2) gene. nih.govnih.gov The distinct expression patterns of KGF in mesenchymal cells and its receptor in epithelial cells provided strong evidence for its role as a paracrine mediator in processes like wound healing and organ development. nih.govnih.gov Studies in animal models, such as mice, further solidified the understanding of KGF's function in the morphogenesis of epithelial tissues, the re-epithelialization of wounds, and the development of hair and lungs. wikipedia.org
Overview of Epithelial-Mesenchymal Interactions Mediated by Keratinocyte Growth Factor
Epithelial-mesenchymal interactions are fundamental to the development and maintenance of most organs in the body. nih.gov Keratinocyte Growth Factor is a classic example of a paracrine signaling molecule that orchestrates these interactions. nih.gov The process begins with mesenchymal cells producing and secreting KGF. nih.gov This growth factor then diffuses across the extracellular matrix to bind to its specific receptor, FGFR2b, located on the surface of adjacent epithelial cells. ontosight.ainih.gov
This binding event triggers a signaling cascade within the epithelial cell, primarily activating pathways like the MAPK cascade, which in turn leads to a variety of cellular responses. wikipedia.orgfrontiersin.org These responses include increased cell proliferation, migration, and differentiation, all of which are essential for tissue development, repair, and homeostasis. ontosight.aiwikipedia.orggenecards.org
The significance of KGF-mediated epithelial-mesenchymal interactions is evident in various biological contexts:
Wound Healing: During the epithelialization phase of wound healing, KGF stimulates keratinocytes to proliferate and migrate to cover the wound surface, forming a new epithelial layer. wikipedia.org
Organogenesis: The development of many organs, including the lungs, salivary glands, and skin, relies on precise signaling between the mesenchyme and the epithelium, with KGF playing a crucial role in processes like branching morphogenesis. wikipedia.orgnih.govwikipedia.org For instance, in lung development, FGF10, a close relative of KGF, is essential for the branching of the epithelial tubes that form the airways. ontosight.ai
Tissue Homeostasis: In adult tissues, KGF contributes to the maintenance and regeneration of epithelial layers. For example, it is involved in maintaining the alveolar epithelial cells in the lungs and plays a role in liver regeneration. nih.govnih.govnih.gov
The tightly regulated expression of both KGF and its receptor ensures that these powerful growth-promoting signals are delivered to the correct cells at the appropriate time, highlighting the elegance and precision of epithelial-mesenchymal communication.
Properties
CAS No. |
148348-15-6 |
|---|---|
Molecular Formula |
C22H28N4O3 |
Origin of Product |
United States |
Molecular and Structural Biology of Keratinocyte Growth Factor, Human
Gene and Protein Structure of Human Keratinocyte Growth Factor
FGF7 (KGF-1) and FGF10 (KGF-2) Isoforms and Homology
Keratinocyte Growth Factor (KGF) is also known as Fibroblast Growth Factor 7 (FGF7). wikipedia.orgnih.gov Another member of the FGF family, FGF10, is referred to as Keratinocyte Growth Factor 2 (KGF-2). wikipedia.orggenecards.org These two proteins, FGF7 and FGF10, are considered part of the same FGF subfamily. nih.govfrontiersin.org
Structurally, human FGF10 is a protein composed of 208 amino acids and shares significant sequence homology with rat FGF10. nih.govwikipedia.org The human FGF10 gene is located on chromosome 5p12. nih.govwikipedia.org On the other hand, the gene for human FGF7 is found on chromosome 15. wikipedia.org While both are distinct proteins, FGF10 is evolutionarily closest to FGF7. nih.gov They share a 51% homology and are thought to have similar biological functions, particularly as mitogens for glandular tissues. ijbs.com Both FGF7 and FGF10 are secreted by mesenchymal cells and act as paracrine regulators on epithelial cells. ijbs.com
| Feature | FGF7 (KGF-1) | FGF10 (KGF-2) |
| Gene Location | Chromosome 15 wikipedia.org | Chromosome 5p12 nih.govwikipedia.org |
| Amino Acid Count | 194 uniprot.org | 208 nih.govwikipedia.org |
| Primary Function | Potent epithelial cell-specific growth factor. wikipedia.orgnih.gov | Involved in embryonic development, cell growth, and morphogenesis. wikipedia.orgmedlineplus.gov |
| Homology | - | 51% homology with FGF7. ijbs.com |
Polypeptide Chain Characteristics and Heparin-Binding Domains
The polypeptide chain of human KGF (FGF7) consists of 194 amino acids. uniprot.org A notable characteristic of KGF is the presence of intramolecular disulfide bridges. Detailed structural analysis has identified two such bridges: one between Cysteine-1 and Cysteine-15, and another between Cysteine-102 and Cysteine-106. nih.gov An additional cysteine residue at position 40 is present but remains in a free state within a solvent-inaccessible region of the molecule. nih.gov
Like other members of the FGF family, KGF is a heparin-binding growth factor. nih.gov This interaction with heparin is crucial for its biological activity. nih.gov The heparin-binding domains of KGF are located at both the amino and carboxyl termini of the polypeptide chain. nih.gov Peptides synthesized from these terminal regions have been shown to bind heparin effectively. nih.gov This binding is essential for the subsequent interaction of KGF with its receptor. nih.govnih.gov Heparin facilitates the formation of a stable complex between KGF and its receptor, with studies indicating that a heparin octamer or decamer is sufficient to promote this interaction. nih.gov The binding sites for both heparin and the KGF receptor are spatially juxtaposed in the three-dimensional structure of the KGF molecule. nih.gov
Keratinocyte Growth Factor Receptor (KGFR/FGFR2b) Biology
Identification and Structural Features of the FGFR2-IIIb Splice Variant
The receptor for Keratinocyte Growth Factor is a specific splice variant of the Fibroblast Growth Factor Receptor 2 (FGFR2) gene, also known as the bek gene. nih.govnih.govnih.gov This specific isoform is designated as FGFR2-IIIb or KGFR. frontiersin.orgnih.gov
The primary structural difference between KGFR and other FGFR2 isoforms lies in the extracellular domain. nih.gov Alternative splicing of a single exon results in a 49-amino acid segment that is unique to the KGFR. nih.govpnas.org This distinct sequence is responsible for its specific ligand-binding properties. pnas.org The extracellular region of FGFR2, including the KGFR variant, is composed of three immunoglobulin (Ig)-like domains (D1, D2, and D3), a transmembrane helix, and an intracellular tyrosine kinase domain. researchgate.netnih.gov The alternative splicing that creates the KGFR isoform affects the carboxyl half of the third Ig domain (D3). aacrjournals.org This specific region, termed the IIIb isoform, is what confers the ability to bind KGF. frontiersin.orgaacrjournals.org
| Receptor Feature | Description |
| Gene | FGFR2 (bek) nih.govnih.govnih.gov |
| Splice Variant | FGFR2-IIIb (KGFR) frontiersin.orgnih.gov |
| Key Structural Difference | A 49-amino acid segment in the extracellular domain resulting from alternative splicing. nih.govpnas.org |
| Extracellular Domains | Three immunoglobulin-like domains (D1, D2, D3). researchgate.netnih.gov |
| Intracellular Domain | Tyrosine kinase domain. researchgate.netnih.gov |
Receptor Expression Patterns and Epithelial Cell Specificity
A defining characteristic of the KGF/KGFR system is its highly specific pattern of expression, which underlies its role in mesenchymal-epithelial interactions. nih.govnih.gov KGF itself is produced by cells of mesenchymal origin, such as fibroblasts. nih.govnih.gov In contrast, its receptor, KGFR (FGFR2-IIIb), is expressed almost exclusively on epithelial cells. nih.govnih.govnih.gov This strict separation of ligand production and receptor expression establishes a paracrine signaling pathway, where mesenchymal cells signal to adjacent epithelial cells. nih.govijbs.com
This epithelial cell specificity has been observed in a wide variety of tissues. nih.gov For example, KGFR is expressed on keratinocytes in the skin, as well as on epithelial cells in the lungs, salivary glands, and gastrointestinal tract. wikipedia.orgwikipedia.orgnih.gov This targeted expression ensures that the mitogenic and differentiation-promoting effects of KGF are directed specifically at epithelial cell populations. nih.govwikipedia.org The expression of the KGFR transcript is specific to epithelial cells and appears to be regulated differently from the alternative FGFR-2 transcript. pnas.org
Paracrine Signaling Paradigm of Keratinocyte Growth Factor Action
The action of Keratinocyte Growth Factor (KGF), also known as Fibroblast Growth Factor 7 (FGF-7), is a classic example of a paracrine signaling pathway in cellular communication. wikipedia.org This mode of action involves the production of the signaling molecule by one cell type and its effect on a different, nearby cell type. wikipedia.org In the case of KGF, it is produced by mesenchymal cells and acts exclusively on adjacent epithelial cells, playing a crucial role in processes such as tissue development, wound healing, and homeostasis. nih.govoup.comnih.gov
Mesenchymal Fibroblast Origin of Keratinocyte Growth Factor Production
Keratinocyte Growth Factor is predominantly synthesized and secreted by cells of mesenchymal origin, with fibroblasts being the primary source. nih.govnih.govnih.gov This has been consistently demonstrated in numerous studies across various tissues. For instance, dermal fibroblasts in the skin produce KGF, which then acts on the overlying epidermal keratinocytes. wikipedia.org Similarly, in the context of the amnion, mesenchymal cells have been identified as the producers of KGF, while the epithelial cells of the amnion are the target responders. nih.gov
The production of KGF by mesenchymal cells is not constitutive but is regulated by various factors, including proinflammatory cytokines and steroid hormones. nih.gov For example, treatment of amnion mesenchymal cells with tetradecanoyl phorbol (B1677699) acetate (B1210297) and forskolin (B1673556) has been shown to increase the levels of KGF messenger RNA (mRNA). nih.gov Conversely, dexamethasone (B1670325) treatment can lead to a reduction in KGF mRNA levels in these cells. nih.gov This regulation allows for a controlled and context-specific release of KGF to mediate epithelial responses.
Research has also highlighted the significance of KGF expression by fibroblasts in both normal physiological processes and pathological conditions. In wound healing, fibroblasts increase KGF production to stimulate the proliferation and migration of keratinocytes, facilitating re-epithelialization of the wound. wikipedia.org However, excessive KGF expression by fibroblasts has been implicated in fibrotic disorders of the skin, such as keloids and scleroderma. nih.gov In these conditions, the overproduction of KGF by fibroblasts leads to a "double paracrine" mode of action, where KGF stimulates keratinocytes to produce other factors that, in turn, activate the fibroblasts, creating a feedback loop that promotes fibrosis. nih.gov
While fibroblasts are the principal source, KGF is also produced by other mesenchymal cell types, such as the microvascular endothelium. nih.gov The consistent finding across different tissues and experimental models is the mesenchymal origin of KGF, reinforcing its role as a key mediator in mesenchymal-epithelial interactions. nih.govoup.com
Exclusive Epithelial Cell Target Specificity of Keratinocyte Growth Factor Receptor
The highly specific action of Keratinocyte Growth Factor is dictated by the restricted expression of its receptor, the Keratinocyte Growth Factor Receptor (KGFR), also known as FGFR2b. oup.comwikipedia.org This receptor is a splice variant of the Fibroblast Growth Factor Receptor 2 (FGFR2) gene and is expressed almost exclusively on epithelial cells. nih.govnih.gov This specificity ensures that KGF, despite being produced by mesenchymal cells, only elicits a response in the adjacent epithelial cell populations. nih.govoup.com
The expression of KGFR has been identified on a wide variety of epithelial cells, including keratinocytes in the epidermis, epithelial cells of the lung, gastrointestinal tract, and mammary gland. nih.govnih.govresearchgate.net For instance, in the skin, KGFR is present on basal keratinocytes, which are stimulated by KGF from dermal fibroblasts to proliferate. wikipedia.org In the developing lung, KGFR is diffusely expressed in the epithelium. nih.gov Studies on human uterine cervical cancer have also shown KGFR expression in squamous epithelial cells and in the majority of cervical cancer tissues, which are of epithelial origin. nih.gov
The binding of KGF to KGFR initiates a signaling cascade within the epithelial cell, leading to various cellular responses, including proliferation, migration, and differentiation. nih.govnih.gov This interaction is critical for maintaining epithelial integrity, promoting repair after injury, and guiding developmental processes. nih.gov The strict epithelial localization of KGFR prevents KGF from acting on the mesenchymal cells that produce it, thus maintaining the unidirectional nature of this paracrine signaling pathway. oup.com
The loss or alteration of KGFR expression has been observed during the progression of some cancers, suggesting its role in maintaining normal epithelial cell behavior. oup.com The exclusive expression of KGFR on epithelial cells is a fundamental aspect of the KGF signaling axis, ensuring its precise and targeted effects in mediating mesenchymal-epithelial communication. nih.govoup.com
Intracellular Signaling Pathways Activated by Keratinocyte Growth Factor, Human
Activation of Receptor Tyrosine Kinase Domains in Response to KGF Binding
The signaling cascade of KGF is initiated by its binding to the Fibroblast Growth Factor Receptor 2b (FGFR2b), a receptor tyrosine kinase (RTK). wikipedia.orgnih.gov This binding event is the catalyst for receptor dimerization, a process that brings two receptor monomers into close proximity. nih.govyoutube.com This juxtaposition is critical as it facilitates the trans-autophosphorylation of the intracellular kinase domains of the receptors. youtube.comkhanacademy.org In this process, the kinase domain of one receptor monomer phosphorylates specific tyrosine residues on the cytoplasmic tail of its partner receptor, and vice versa. youtube.comyoutube.com
This phosphorylation serves a dual purpose. Firstly, it enhances the catalytic activity of the kinase domains. youtube.com Secondly, and perhaps more critically, the newly formed phosphotyrosine residues act as high-affinity docking sites for a host of intracellular signaling proteins. youtube.comyoutube.com These proteins typically contain specific domains, such as Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, that recognize and bind to these phosphorylated sites. youtube.com This recruitment of downstream signaling molecules to the activated receptor complex is the pivotal step that propagates the signal from the cell surface to the cell's interior, thereby initiating the various signaling pathways. youtube.comnih.gov The diversity and combination of signaling proteins recruited to the activated FGFR2b dictate the specific cellular response to KGF.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that is frequently activated by growth factors, including KGF, to regulate a wide array of cellular functions. sigmaaldrich.com This pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another, culminating in the activation of terminal kinases that can enter the nucleus and regulate gene expression. The MAPK family includes several distinct subfamilies, with the Extracellular signal-regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 kinase pathways being the most extensively studied in the context of KGF signaling.
Extracellular signal-regulated Kinase (ERK) Activation and Downstream Effects
Upon KGF binding to its receptor, the activated receptor complex recruits adaptor proteins like GRB2. nih.gov This leads to the activation of the small GTPase Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and finally ERK (also known as MAPK). youtube.com Once activated, ERK can phosphorylate a multitude of cytoplasmic and nuclear substrates. youtube.com
Activated ERK plays a significant role in promoting cell proliferation by phosphorylating and regulating the activity of transcription factors that control the expression of genes involved in the cell cycle. nih.gov For instance, ERK can phosphorylate and activate members of the 90 kDa ribosomal S6 kinase (RSK) family, which can then influence protein synthesis and cell growth. nih.gov Studies have shown that in certain cell types, KGF-induced ERK activation is a potent driver of mitogenesis. sigmaaldrich.com However, the response can be cell-type specific, as some studies have reported that KGF may not significantly activate the ERK pathway in all contexts. nih.gov
c-Jun N-terminal Kinase (JNK) and p38 Kinase Engagement
In addition to the ERK pathway, KGF can also activate other branches of the MAPK signaling network, namely the JNK and p38 MAPK pathways. nih.gov These pathways are often associated with cellular responses to stress, inflammation, and apoptosis, but they also play roles in cell differentiation and proliferation. nih.gov
Research has demonstrated that KGF can be a potent activator of p38 MAPK in certain cell types, such as prostate cells. nih.gov This activation has been linked to specific cellular outcomes, like the formation of actin stress fibers. nih.gov The engagement of the JNK pathway by KGF has also been observed, although its specific downstream effects in the context of KGF signaling are still being fully elucidated. nih.gov The differential activation of ERK, JNK, and p38 by KGF highlights the complexity and context-dependency of its signaling, allowing for a nuanced regulation of cellular behavior. nih.gov
Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Pathway Activation
The Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) pathway is another critical signaling axis activated by KGF, playing a central role in cell growth, survival, and proliferation. nih.govwikipedia.orgfrontiersin.org This pathway is initiated upon the binding of KGF to its receptor, leading to the recruitment and activation of PI3K at the plasma membrane. qiagen.com
Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). qiagen.com PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane. frontiersin.org This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and other kinases like mTOR Complex 2 (mTORC2). frontiersin.org
Once activated, AKT can phosphorylate a wide range of downstream targets to promote cell survival by inhibiting pro-apoptotic proteins and to stimulate cell growth and proliferation. wikipedia.org A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. frontiersin.org AKT can activate mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govfrontiersin.org The activation of the PI3K/AKT/mTOR pathway is a crucial component of the cellular response to KGF, contributing significantly to its mitogenic and survival-promoting effects. nih.gov
Phospholipase Cγ (PLCγ) Intracellular Signaling Pathway Induction
The activation of Phospholipase Cγ (PLCγ) represents another important branch of the signaling network initiated by KGF. nih.gov Upon binding of KGF to FGFR2b and subsequent receptor autophosphorylation, PLCγ is recruited to the activated receptor complex via its SH2 domains. nih.gov This recruitment leads to the phosphorylation and activation of PLCγ.
Activated PLCγ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytosol. youtube.com The elevated intracellular calcium levels can then activate various calcium-dependent enzymes, such as protein kinase C (PKC) and calmodulin-dependent kinases.
Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased calcium concentration, activates conventional isoforms of PKC. youtube.com The activation of the PLCγ pathway by KGF contributes to a diverse range of cellular responses, including cell proliferation, differentiation, and migration, often through the activation of downstream kinases and transcription factors. Notably, PLCγ is the most abundant isoform in human keratinocytes and its induction is critical for their differentiation. nih.gov
Biological Roles and Physiological Functions of Keratinocyte Growth Factor, Human
Regulation of Epithelial Cell Dynamics
Keratinocyte Growth Factor (KGF), also known as Fibroblast Growth Factor-7 (FGF-7), is a potent and specific mitogen for epithelial cells, playing a crucial role in their proliferation, migration, differentiation, and survival. nih.govhimedialabs.com It is produced by mesenchymal cells and acts in a paracrine manner on adjacent epithelial cells through its high-affinity receptor, a specific splice variant of the Fibroblast Growth Factor Receptor 2 (FGFR2b). patsnap.comnih.gov
Promotion of Epithelial Cell Proliferation and Mitogenic Responses
Keratinocyte Growth Factor is a significant stimulator of epithelial cell proliferation. nih.govlifelinecelltech.com Its mitogenic activity is comparable to that of Epidermal Growth Factor (EGF) in stimulating the growth of primary and secondary human keratinocytes. himedialabs.comnih.gov KGF's proliferative effects extend to various epithelial tissues, including those in the skin, oral cavity, and cornea. nih.govdntb.gov.ua
The binding of KGF to its receptor, FGFR2b, triggers a cascade of intracellular signaling pathways that drive cell cycle progression. patsnap.com This activation stimulates the transition of cells from the G1 phase to the S phase, a critical step for DNA replication and subsequent cell division. mdpi.comdntb.gov.ua Key signaling pathways activated by KGF include the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. mdpi.comarvojournals.org These pathways ultimately lead to the expression of proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov For instance, KGF has been shown to promote the expression of G₀-G₁/S phase promoting cyclins (cyclin D and cyclin E) and CDKs (CDK4 and CDK2), which are essential for overcoming the G1 restriction point and initiating DNA synthesis. nih.gov
Research has demonstrated that KGF can induce the proliferation of a wide range of epithelial cell types. In oral keratinocytes, the mitogenic response to KGF has been observed to correlate with the degree of cellular differentiation, with well-differentiated keratinocytes showing a greater proliferative response. nih.gov Furthermore, in the context of hair follicles, KGF, primarily synthesized by dermal papilla cells, promotes the proliferation of hair follicle epithelial cells. mdpi.com
| Cell Type | Effect of KGF | Key Signaling Pathways | References |
| Human Keratinocytes | Potent stimulation of proliferation, comparable to EGF. | Not specified in provided text. | nih.gov |
| Oral Keratinocytes | Stimulation of proliferation, with a greater response in well-differentiated cells. | Not specified in provided text. | nih.gov |
| Hair Follicle Epithelial Cells | Promotes proliferation. | MAPK/ERK, PI3K/Akt | mdpi.com |
| Corneal Epithelial Cells | Sustained cell survival and proliferation. | PI3K/Akt, Erk1/2 | arvojournals.orgnih.gov |
Stimulation of Epithelial Cell Migration and Motility
Beyond its proliferative effects, Keratinocyte Growth Factor plays a vital role in stimulating the migration and motility of epithelial cells. nih.gov This function is critical for processes such as wound healing and tissue repair, where the coordinated movement of epithelial cells is necessary to cover denuded areas. patsnap.com
The migratory response to KGF is also mediated through the activation of the FGFR2b receptor and downstream signaling cascades. patsnap.com These signaling pathways influence the cellular machinery responsible for cell movement, including the cytoskeleton. By promoting the reorganization of actin filaments and the formation of lamellipodia and filopodia, KGF facilitates the directional movement of epithelial cells.
This stimulation of cell migration is a key component of KGF's role in tissue regeneration. For example, in the context of wound healing, KGF produced by fibroblasts in the underlying connective tissue stimulates the migration of keratinocytes from the wound edges to re-epithelialize the damaged area. patsnap.com Similarly, in the urothelium, KGF promotes the migration of urothelial basal cells, accelerating the process of re-epithelialization following injury. mdpi.com
| Process | Role of KGF | Cellular Mechanisms | References |
| Wound Healing | Promotes re-epithelialization by stimulating keratinocyte migration. | Reorganization of the actin cytoskeleton. | patsnap.com |
| Urothelial Repair | Accelerates re-epithelialization by promoting the migration of urothelial basal cells. | Not specified in provided text. | mdpi.com |
Influence on Epithelial Cell Differentiation and Morphogenesis
Keratinocyte Growth Factor exerts a significant influence on the differentiation and morphogenesis of epithelial tissues. nih.gov Unlike some growth factors that primarily promote proliferation, KGF also plays a role in guiding epithelial cells toward their mature, functional state. nih.gov
Studies have shown that KGF's effect on differentiation can be distinguished from that of the Epidermal Growth Factor (EGF) family. nih.gov While both KGF and EGF are potent mitogens for keratinocytes, their effects on terminal differentiation markers differ. In the presence of KGF, differentiating keratinocytes express both early and late markers of terminal differentiation, such as K1 and filaggrin. In contrast, EGF can retard or block the appearance of these markers. nih.gov This suggests that KGF supports a more complete and normal differentiation program in human epithelial cells. nih.gov
KGF's influence on differentiation is also evident in the context of hair follicle development, where it promotes the differentiation of hair follicle epithelial cells. mdpi.com In limbal epithelial cells, which are crucial for corneal regeneration, KGF has been shown to be a more potent stimulator of epithelial outgrowth and to upregulate ΔNp63α, a key regulator of epithelial stem cell maintenance and differentiation. dntb.gov.ua
The morphogenetic role of KGF is tied to its ability to orchestrate the collective behavior of epithelial cells, including their proliferation, migration, and differentiation, to form complex tissue structures during development and repair.
| Cell Type/Tissue | Effect of KGF on Differentiation | Key Markers/Mechanisms | References |
| Human Keratinocytes | Promotes normal terminal differentiation. | Expression of K1 and filaggrin. | nih.gov |
| Hair Follicle Epithelial Cells | Promotes differentiation. | Not specified in provided text. | mdpi.com |
| Limbal Epithelial Cells | Potent stimulator of epithelial outgrowth and differentiation. | Upregulation of ΔNp63α. | dntb.gov.ua |
Epithelial Cell Survival and Cytoprotective Effects
A critical function of Keratinocyte Growth Factor is its ability to promote the survival of epithelial cells and protect them from various forms of injury. nih.govpatsnap.com This cytoprotective effect is a key aspect of its role in maintaining epithelial tissue integrity and promoting repair following damage. nih.gov
KGF enhances epithelial cell survival by activating anti-apoptotic signaling pathways. The PI3K/Akt pathway, which is strongly and sustainably activated by KGF, is a major contributor to this pro-survival effect. arvojournals.orgnih.gov Activation of this pathway leads to the inhibition of pro-apoptotic proteins and the promotion of pro-survival factors. For instance, KGF has been shown to suppress the expression of the cyclin-dependent kinase inhibitor p27kip, a negative regulator of the cell cycle that can also promote apoptosis. arvojournals.orgnih.gov
The cytoprotective effects of KGF have been observed in various epithelial tissues. In corneal epithelial cells, KGF provides sustained protection from apoptosis, a capability that is more prolonged compared to other growth factors like Hepatocyte Growth Factor (HGF). arvojournals.orgnih.gov This sustained survival is linked to KGF's ability to induce a delayed but long-lasting activation of the PI3K/Akt and Erk1/2 signaling pathways. arvojournals.org In the context of urothelial cells, KGF increases the production of cytoprotective cytokines, further contributing to its protective role. mdpi.com
Preclinical studies have demonstrated that recombinant human KGF can protect epithelial tissues from a variety of toxic exposures. nih.gov These beneficial effects are attributed to a combination of mechanisms, including the stimulation of cell survival, proliferation, migration, differentiation, and DNA repair. nih.gov
| Cell Type | Cytoprotective Effect of KGF | Key Signaling Pathways/Mechanisms | References |
| Corneal Epithelial Cells | Sustained protection from apoptosis. | Long-lasting activation of PI3K/Akt and Erk1/2; suppression of p27kip. | arvojournals.orgnih.gov |
| Urothelial Cells | Increased production of cytoprotective cytokines. | Not specified in provided text. | mdpi.com |
| General Epithelial Tissues | Protection from toxic exposures. | Stimulation of cell survival, proliferation, migration, differentiation, and DNA repair. | nih.gov |
Involvement in Organ Development and Tissue Homeostasis
Epidermal Development and Homeostasis
Keratinocyte Growth Factor is a key regulator of epidermal development and the maintenance of skin homeostasis. nih.gov Its specific action on keratinocytes, the primary cell type of the epidermis, underscores its importance in the formation and continuous renewal of this protective outer layer of the skin.
During embryonic development, KGF, secreted by dermal fibroblasts, acts on the overlying ectodermal cells, which express the FGFR2b receptor. This paracrine signaling is crucial for inducing the proliferation and stratification of these cells, leading to the formation of a multilayered epidermis.
In adult skin, KGF continues to play a vital role in epidermal homeostasis, which is the dynamic balance between keratinocyte proliferation in the basal layer and their subsequent differentiation and shedding from the surface. KGF contributes to this process by stimulating the proliferation of basal keratinocytes, thus ensuring a constant supply of new cells to replenish the epidermis. The expression of KGF is often upregulated in response to epidermal injury, highlighting its role in the regenerative processes that restore the integrity of the skin barrier.
The communication between mast cells and adjacent fibroblasts is also essential for skin health, with mast cells modulating keratinocyte activity. mdpi.com While not directly stating KGF is the mediator, this highlights the complex cellular interactions within the skin that maintain homeostasis.
Lung Morphogenesis and Repair Mechanisms
Keratinocyte Growth Factor (KGF), a member of the fibroblast growth factor (FGF) family, plays a pivotal role in the development and repair of the lungs. physiology.orgphysiology.org Transcripts for both KGF and its receptor are detected early in rat lung morphogenesis, with their abundance increasing as development progresses. nih.gov This suggests a fundamental role for KGF in mediating the mesenchymal-epithelial interactions that are crucial for lung organogenesis. merckmillipore.com
During lung development, KGF influences branching morphogenesis, the process by which the intricate network of airways is formed. physiology.orgnih.gov Studies on fetal lung explants have shown that KGF can markedly influence branching, as well as the growth, differentiation, and patterning of the epithelium. nih.gov Specifically, KGF has been observed to induce a reduction in the number of terminal branches and promote the differentiation of distal epithelial cells into type II pneumocytes, which are responsible for producing surfactant. nih.gov This is supported by findings that show higher expression of surfactant protein C (SP-C) mRNA, a marker for alveolar epithelial type II cells, in KGF-treated fetal lungs. nih.gov
In addition to its role in development, KGF is a significant factor in lung repair following injury. It has demonstrated impressive protective effects against a wide variety of injurious stimuli in animal models. physiology.orgphysiology.org In a human model of acute lung injury, KGF treatment was found to increase the levels of surfactant protein D, a marker of type II alveolar epithelial cell proliferation. nih.gov Furthermore, KGF promotes epithelial survival and resolution of lung injury by increasing the concentration of anti-inflammatory cytokines and mediators that drive epithelial repair. nih.gov
| Feature | Role of KGF in Lung Morphogenesis and Repair |
| Developmental Role | Influences branching morphogenesis, epithelial growth, and differentiation. physiology.orgnih.gov |
| Cellular Differentiation | Promotes the differentiation of distal epithelial cells into type II pneumocytes. nih.gov |
| Repair Mechanism | Enhances the regenerative capacity of epithelial tissues and protects against toxic exposures. prospecbio.com |
| Molecular Markers | Increases expression of Surfactant Protein C (SP-C) and Surfactant Protein D. nih.govnih.gov |
Hair Follicle Morphogenesis and Development
KGF is an important endogenous mediator of hair follicle growth, development, and differentiation. nih.gov The development of hair follicles is a complex process that relies on interactions between epithelial and underlying dermal fibroblast cells. mdpi.comresearchgate.net KGF, produced by mesenchymal cells, acts on epithelial cells to stimulate their proliferation, a key step in hair follicle formation. nih.govnih.gov
In situ hybridization studies have localized KGF mRNA to the follicular dermal papillae in rat embryos and neonates, while its receptor (KGFR) is strongly expressed by keratinocytes in developing hair follicles. nih.gov This spatial expression pattern underscores the paracrine signaling mechanism of KGF in hair development. Research in murine models has demonstrated that recombinant KGF can induce dose-dependent hair growth. nih.gov Furthermore, KGF plays a role in determining hair morphology. mdpi.com
The hair growth cycle consists of three phases: anagen (growth), catagen (regression), and telogen (rest). frontiersin.org KGF is involved in the initiation of the anagen phase, where interactions between the hair germ and the dermal papilla are essential for hair growth. frontiersin.org
Roles in Other Epithelial Lineages (e.g., kidney, intestinal, reproductive tract)
The influence of KGF extends to various other epithelial lineages throughout the body. Studies have shown that KGF can induce proliferation and differentiation of epithelial cells in the gastrointestinal (GI) tract, liver, and reproductive organs. nih.govoup.com
In the rat gastrointestinal system, both KGF and its receptor are expressed, indicating that the gut can both produce and respond to this growth factor. nih.gov Systemic administration of recombinant KGF in rats led to a marked increase in the proliferation of epithelial cells from the foregut to the colon, as well as of hepatocytes. nih.gov This suggests that endogenous KGF may act as a normal paracrine mediator of growth within the gut. nih.gov
KGF has also been implicated as a potential paracrine mediator of steroid hormone action on the epithelia of several organs in the male and female reproductive tracts, including the seminal vesicle, prostate, and endometrium. oup.com
Contributions to Physiological Repair Processes
Facilitation of Re-epithelialization in Acute and Chronic Wound Healing
Re-epithelialization is a critical phase of wound healing where keratinocytes migrate and proliferate to cover the wound surface and restore the epidermal barrier. semanticscholar.orgnih.gov KGF is a key molecule in this process, acting as a potent mitogen and motogen for keratinocytes. semanticscholar.orgnih.govresearchgate.net It is produced by stromal cells, such as dermal fibroblasts, and acts on keratinocytes through paracrine signaling. nih.govresearchgate.net
In injured tissue, KGF is highly upregulated, promoting the migration, proliferation, and differentiation of various epithelial cells, including epidermal keratinocytes. researchgate.net Studies using human skin explant models have shown that FGFs, including KGF, are important mitogens for wound healing and can stimulate epithelial outgrowth. johnshopkins.edu The release of KGF stimulates epithelial cell migration and proliferation, thus contributing significantly to re-epithelialization. spandidos-publications.com
| Stage of Wound Healing | Role of KGF |
| Epithelialization Phase | KGF is a key growth factor present, promoting keratinocyte proliferation. genexisbiotech.comwikipedia.org |
| Keratinocyte Activity | Stimulates both migration and proliferation of keratinocytes to cover the wound. semanticscholar.orgnih.gov |
| Source of KGF | Primarily produced by dermal fibroblasts, acting on keratinocytes in a paracrine manner. nih.gov |
Protective Effects Against Oxidative Stress-Induced Damage
KGF has been shown to exert protective effects on epithelial cells against damage induced by oxidative stress. Oxidative stress can lead to cytotoxicity, mitochondrial disturbances, and alterations in the intracellular antioxidant potential of keratinocytes.
In studies involving primary cultured human keratinocytes, KGF demonstrated a beneficial effect by protecting the cells from oxidative stress induced by hydrogen peroxide. scielo.br While KGF alone did not significantly increase cell viability, in the presence of an oxidative stressor, it reduced apoptosis and protected the cells. scielo.br This suggests that KGF can help maintain epithelial integrity under conditions of oxidative challenge.
Amelioration of Ultraviolet B (UVB)-Induced Skin Damage
Exposure to ultraviolet B (UVB) radiation can cause significant skin damage through oxidative stress, DNA damage, and apoptosis. nih.govnih.gov KGF has been identified as a crucial factor in the photoprotection of skin, primarily by reducing the intracellular content of reactive oxygen species (ROS) following UVB exposure. nih.govnih.gov
Studies using human epidermal full-thickness skin equivalents have shown that pretreatment with KGF-2 can ameliorate the extent of UVB-induced photodamage. nih.govnih.govresearchgate.net At the cellular level, KGF-2 has been found to attenuate ROS production, apoptosis, DNA damage, and mitochondrial dysfunction caused by UVB exposure. nih.govnih.govresearchgate.net The protective mechanism of KGF against UVB-induced damage involves the activation of signaling pathways that enhance the expression of cytoprotective genes. biologists.com Injection of KGF into murine back skin has been shown to markedly reduce cell death in the epidermis after UVB irradiation, an effect dependent on FGF receptor signaling. semanticscholar.org
| Type of Damage | Protective Effect of KGF | Mechanism of Action |
| Oxidative Stress | Protects primary human keratinocytes from hydrogen peroxide-induced damage and reduces apoptosis. scielo.br | Enhances cellular defense against oxidative insults. |
| UVB-Induced Damage | Ameliorates skin damage by inhibiting apoptosis, reducing oxidative stress, and preventing DNA damage. nih.govnih.gov | Reduces intracellular ROS and activates cytoprotective signaling pathways. nih.govnih.govbiologists.com |
Regulation of Keratinocyte Growth Factor, Human Gene and Protein Expression
Transcriptional Regulation of KGF Gene
The transcription of the KGF gene is managed by a variety of signaling molecules, which can either stimulate or inhibit its expression in stromal cells like fibroblasts. nih.govnih.gov This level of control is critical for initiating epithelial proliferation in response to injury or inflammation.
Pro-inflammatory cytokines are powerful inducers of KGF gene expression. Interleukin-1 (IL-1), existing as IL-1 alpha and IL-1 beta, is a strong stimulant of KGF RNA expression in fibroblasts. nih.gov This induction is both time and dose-dependent and is mediated at the level of gene transcription. nih.gov In organotypic co-cultures of keratinocytes and fibroblasts, keratinocyte-derived IL-1α and IL-1β upregulate KGF expression in the fibroblasts, demonstrating a key paracrine signaling pathway for skin homeostasis and regeneration. nih.gov Neutralizing IL-1 or its receptor significantly inhibits KGF release and subsequent keratinocyte proliferation. nih.gov
While some studies have reported that Tumor Necrosis Factor-alpha (TNF-α) does not alter the level of KGF RNA expression in certain fibroblast cultures nih.gov, others have shown that pro-inflammatory cytokines, in general, can upregulate KGF. In the context of burn injuries, KGF gene expression is significantly increased in both fibroblasts and keratinocytes, while TNF-α expression was not observed, suggesting a complex and context-dependent regulatory role. nih.gov In other inflammatory conditions, TNF-α is a key mediator that can regulate a wide array of genes involved in cytokine and chemokine pathways. nih.govyoutube.com
Table 1: Effect of Pro-inflammatory Cytokines on KGF Gene Expression This table is interactive. You can sort and filter the data.
| Cytokine | Effect on KGF Expression | Cell Type Studied | Key Findings | Reference |
| Interleukin-1 (IL-1) | Strong Induction | Fibroblasts | Stimulates KGF gene transcription in a time and dose-dependent manner. | nih.gov |
| Interleukin-1α (IL-1α) | Upregulation | Fibroblasts (in co-culture) | Released by keratinocytes to induce KGF in fibroblasts, promoting epithelial growth. | nih.gov |
| Interleukin-1β (IL-1β) | Upregulation | Fibroblasts | Significantly increases KGF mRNA and intracellular protein levels. | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | No Change / Context-Dependent | Fibroblasts | Did not alter KGF RNA levels in one study; its role can be complex in inflammatory settings. | nih.govnih.gov |
KGF gene expression is also modulated by other growth factors, which often work in concert with cytokines. Transforming Growth Factor-alpha (TGF-α) and Platelet-Derived Growth Factor BB (PDGF-BB) have been shown to cause a moderate elevation in the levels of KGF RNA in fibroblasts. nih.gov The induction of KGF by these factors provides a mechanism for its expression during processes like wound healing, where a variety of growth factors are present. nih.gov PDGF-BB, in particular, is a potent mitogen that regulates cell proliferation and can drive inflammatory processes, which may include the induction of other growth factors like KGF. nih.govyoutube.com
The expression of the KGF gene can be inhibited by certain molecules, most notably glucocorticoids like Dexamethasone (B1670325). Dexamethasone has been shown to inhibit the increase of certain cytokine-induced mRNA levels in fibroblasts. nih.gov Specifically, it can suppress the bFGF-stimulated proliferation of gastric epithelial cells in part by down-regulating FGF receptors, which would indirectly affect signaling pathways that might lead to KGF expression. nycu.edu.tw While Dexamethasone can potentiate KGF's effects on certain cell types, its inhibitory action on pro-inflammatory cytokines like IL-1 suggests it can prevent the initial induction of KGF gene expression during inflammation. nih.govnih.gov
Post-Translational Control and Secretion Mechanisms
Following the translation of KGF mRNA into protein, the KGF molecule undergoes several modifications and is subject to specific controls governing its secretion. These post-translational modifications are crucial for its stability and function. nih.gov
Detailed structural analysis of recombinant human KGF reveals a single amino acid sequence with two intramolecular disulfide bridges, Cys1-Cys15 and Cys102-Cys106. nih.gov The molecule also experiences other modifications, including:
Glycosylation: KGF can be glycosylated with both N- and O-linked sugar moieties near the N-terminus. The N-linked structures are heterogeneous, including biantennary to tetraantennary structures, while the O-linked carbohydrates are typical mucin-type structures. nih.gov
Truncation: An N-terminally truncated, non-glycosylated form of KGF can be produced through post-translational processing. nih.gov
Other Modifications: Partial oxidation at Methionine-28 and partial sulfation at Tyrosine-27 have also been identified. nih.gov
The secretion of KGF from fibroblasts appears to be tightly regulated by multiple mechanisms, including post-transcriptional and exocytic controls. nih.gov For instance, even when IL-1β significantly increases intracellular KGF protein levels, the protein is not necessarily released, implying that IL-1β-related regulation may involve inhibiting the protein's release. nih.gov
Context-Dependent Expression and Microenvironmental Influences
KGF expression is highly dependent on the cellular and tissue microenvironment. The interaction between different cell types is a fundamental aspect of this regulation. A primary example is the "double paracrine" pathway between keratinocytes and fibroblasts, where keratinocyte-derived IL-1 induces KGF expression in fibroblasts, which in turn stimulates keratinocyte proliferation. nih.gov This highlights the importance of dermal-epidermal interactions in maintaining skin homeostasis. nih.gov
The extracellular matrix also plays a significant modulatory role. Studies have shown that fibroblasts grown within a collagen matrix exhibit negatively modulated KGF mRNA expression compared to those grown in a monolayer culture. nih.gov This suggests that fibroblast-matrix interactions can override some of the stimulatory signals from growth substances, influencing KGF expression independently of the cells' proliferative state. nih.gov This context-dependent expression is critical during wound healing, where KGF mRNA levels increase rapidly and remain elevated, while its receptor's expression is temporally modulated to control the re-epithelialization process. nih.gov
Table 2: Regulators of KGF Gene and Protein Expression This table is interactive. You can sort and filter the data.
| Regulator | Type | Effect on KGF | Primary Mechanism | Reference |
| Interleukin-1 (IL-1) | Cytokine | Induction | Transcriptional Activation | nih.gov |
| PDGF-BB | Growth Factor | Moderate Induction | Transcriptional Activation | nih.gov |
| TGF-α | Growth Factor | Moderate Induction | Transcriptional Activation | nih.gov |
| Dexamethasone | Glucocorticoid | Inhibition | Inhibits pro-inflammatory inducers of KGF. | nih.govnycu.edu.tw |
| Collagen Matrix | Microenvironment | Negative Modulation | Alters fibroblast response to stimuli. | nih.gov |
| Keratinocyte Co-culture | Microenvironment | Induction | Keratinocyte-derived IL-1 stimulates fibroblast KGF expression. | nih.gov |
Research Methodologies and Models for Studying Keratinocyte Growth Factor, Human
Molecular Biology Techniques
Molecular biology techniques are fundamental to understanding the regulation and function of KGF at the genetic and protein levels.
Analysis of Gene Expression (Northern Blot, RT-PCR, RNA-seq, Microarray)
The expression of the KGF gene can be analyzed using several powerful techniques that measure the levels of its messenger RNA (mRNA).
Northern Blot: This traditional method is used to detect and quantify specific RNA sequences. nih.gov For instance, Northern blot analysis has been employed to demonstrate increased CLC-2 messenger RNA (mRNA) in primary fetal rat distal lung epithelial cells following treatment with KGF. nih.gov This technique involves separating RNA by size via gel electrophoresis, transferring it to a membrane, and then probing with a labeled sequence complementary to the KGF mRNA. nih.govresearchgate.net
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is a highly sensitive method for detecting and quantifying KGF mRNA. The process involves converting RNA into complementary DNA (cDNA) using reverse transcriptase, followed by amplification of the specific KGF cDNA sequence through PCR. umsha.ac.irarvojournals.org This technique was used to confirm the expression of the KGF gene after it was cloned into an expression vector and transformed into E. coli. umsha.ac.ir
RNA-sequencing (RNA-seq): RNA-seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by KGF. nih.govresearchgate.net Studies using RNA-seq on keratinocytes have revealed massive changes in the transcriptome in response to Human Papillomavirus (HPV) 16 infection, including alterations in genes related to epithelial barrier function. nih.govshu.ac.uk This powerful tool helps identify differentially expressed genes between different cell types or under various conditions, providing insights into the complex biological processes regulated by factors like KGF. nih.gov
Microarray Analysis: Microarrays enable the simultaneous analysis of the expression of thousands of genes. This technology has been instrumental in identifying changes in gene expression patterns during alveolar epithelial cell transdifferentiation and in response to KGF treatment. nih.gov For example, microarray analysis revealed that KGF upregulates multiple genes within the MAPK signaling pathway, suggesting its role in mediating phenotypic changes in alveolar epithelial cells. nih.govfigshare.com
Protein Detection and Quantification (Western Blot, ELISA)
Detecting and quantifying the KGF protein is crucial for understanding its biological activity and for quality control in recombinant protein production.
Western Blot: This widely used technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target protein. nih.govptglab.com Western blotting has been used to confirm the expression of recombinant human KGF in E. coli, where an 18 kDa protein was identified using anti-His antibodies. umsha.ac.ir It is also used to assess the purity and molecular weight of modified KGF and to detect its presence in various cell lysates and conditioned media. nih.govptglab.comrndsystems.comabcam.com
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and quantitative method for measuring the concentration of a specific protein in a sample. rndsystems.com Sandwich ELISAs are commonly used for KGF, where a capture antibody coated on a plate binds to KGF, which is then detected by a second, enzyme-linked antibody. innov-research.comcusabio.com This assay is suitable for measuring KGF levels in various biological fluids, including cell culture supernatants, serum, and plasma. rndsystems.cominnov-research.comassaygenie.com The intensity of the resulting color is proportional to the amount of KGF present. innov-research.comcusabio.com
| Parameter | Kit 1 cusabio.com | Kit 2 innov-research.com | Kit 3 rndsystems.com |
|---|---|---|---|
| Detection Range | 31.25 - 2000 pg/mL | 31.2 - 2000 pg/mL | Not Specified |
| Sensitivity | 7.8 pg/mL | <4 pg/mL | Not Specified |
| Sample Types | Serum, plasma, tissue homogenates | Cell culture supernates, serum, plasma (heparin, EDTA, citrate) | Cell culture supernates, serum, plasma |
| Assay Principle | Sandwich ELISA | Sandwich ELISA | Solid phase ELISA |
| Intra-Assay Precision (CV%) | <8% | Not Specified | 3.0 - 5.4% |
| Inter-Assay Precision (CV%) | <10% | Not Specified | 4.3 - 7.7% |
Recombinant Protein Expression and Purification Systems (e.g., E. coli, SUMO fusion)
The production of recombinant human KGF is essential for research and potential therapeutic applications. Escherichia coli is a commonly used host for this purpose due to its rapid growth and well-established genetic tools. umsha.ac.irumsha.ac.ir
E. coli Expression Systems: The KGF gene can be cloned into expression vectors, such as the pET series, which contain strong promoters for high-level protein production. umsha.ac.irumsha.ac.ir The expressed protein can then be purified using various chromatographic techniques. ilexlife.com However, expressing proteins in E. coli can sometimes lead to the formation of insoluble inclusion bodies. nih.gov
SUMO Fusion Technology: To enhance the solubility and yield of recombinant proteins, fusion tags like the Small Ubiquitin-like Modifier (SUMO) are employed. nih.govresearchgate.netresearchgate.net The SUMO protein is fused to the N-terminus of the target protein, which often improves its expression and stability. nih.govresearchgate.net The fusion protein can be purified using affinity chromatography, and the SUMO tag can then be specifically cleaved by a SUMO protease to release the native KGF protein. nih.govfredhutch.org This system has been shown to significantly enhance the expression and facilitate the purification of bioactive human KGF-2. nih.gov
| Parameter | SUMO-hKGF-2 Fusion | Non-Fusion hKGF-2 |
|---|---|---|
| Expression Level (% of total cellular protein) | Up to 30% | Lower, susceptible to degradation |
| Purification Method | Ni-NTA affinity chromatography | More complex purification |
| Purity | ~95% | Variable |
| Total Yield | 13.9 mg/L culture | Significantly lower |
In Vitro Cell-Based Assays
In vitro cell-based assays are critical for assessing the biological activity of KGF. These assays measure cellular responses such as proliferation and migration.
Cell Proliferation Assays (e.g., thymidine (B127349) uptake, cell counting)
KGF is a potent mitogen for epithelial cells, and its proliferative effect is a key measure of its bioactivity.
Thymidine Uptake Assay: This classic assay measures DNA synthesis as an indicator of cell proliferation. Cells are incubated with radiolabeled thymidine, which is incorporated into the DNA of dividing cells. The amount of incorporated radioactivity is then measured and is proportional to the rate of cell proliferation. The biological activity of recombinant human KGF is often determined by its ability to stimulate thymidine uptake in KGF-responsive cell lines, such as BaF3 cells expressing KGF receptors. ilexlife.com
Cell Counting: A more direct method to assess proliferation is to simply count the number of cells over time in the presence or absence of KGF. This can be done manually using a hemocytometer or with automated cell counters. The dose-dependent proliferation of cell lines like 4MBr-5 rhesus monkey epithelial cells is a common method to determine the bioactivity of human KGF. cellgs.com
Cell Migration Assays (e.g., wound healing assays, transwell assays)
KGF also plays a crucial role in stimulating epithelial cell migration, which is vital for processes like wound healing.
Cell Differentiation Assays
Cell differentiation assays are crucial for understanding how KGF influences the maturation of epithelial cells. These assays typically involve treating cultured cells with KGF and then assessing changes in morphology and the expression of specific differentiation markers.
In studies with human keratinocytes, KGF has been shown to be a potent stimulator of proliferation, comparable to Epidermal Growth Factor (EGF). However, its role in differentiation is distinct. When keratinocytes stimulated with KGF are exposed to high calcium concentrations, a known inducer of differentiation, they cease to grow and express both early (Keratin 1) and late (filaggrin) markers of terminal differentiation. nih.gov This is in contrast to EGF, which tends to retard or block the appearance of these markers. nih.gov This differential response highlights a key functional distinction between KGF and the EGF family of growth factors, underscoring KGF's role in promoting a complete differentiation program in human epithelial cells. nih.gov
In the context of alveolar epithelium, KGF plays a critical role in maintaining the phenotype of alveolar type II (AT2) cells and modulating their transdifferentiation into type I (AT1) cells. nih.gov Assays for this process involve culturing primary rat alveolar epithelial cells, which spontaneously transdifferentiate in culture. The addition of KGF to the culture medium can prevent this transition and even reverse it, re-inducing the expression of AT2 cell markers like lamellar membrane protein (p180) while decreasing the expression of AT1 cell markers such as VIIIB2 and aquaporin-5 (AQP5). nih.govatsjournals.org These studies have identified the c-Jun N-terminal kinase (JNK) signaling pathway as a key mediator of KGF's effects on maintaining the AT2 cell phenotype. nih.govatsjournals.org
Furthermore, research has explored the potential of KGF to induce the differentiation of adipose-derived stem cells (ASCs) into keratinocytes. nih.gov In these assays, ASCs are cultured on collagen-coated plates and treated with KGF. nih.gov Differentiation is then assessed by observing morphological changes and measuring the expression of keratinocyte markers like Keratin-10 and Involucrin, alongside a decrease in stem cell markers such as Collagen-I and Vimentin, through methods like real-time PCR and immunofluorescence. nih.gov
| Assay Type | Cell Type | Key Markers | Findings |
| Keratinocyte Differentiation | Primary Human Keratinocytes | Keratin 1, Filaggrin | KGF promotes the expression of both early and late differentiation markers, unlike EGF. nih.gov |
| Alveolar Epithelial Cell Transdifferentiation | Primary Rat Alveolar Epithelial Cells | p180 (AT2), VIIIB2 (AT1), AQP5 (AT1) | KGF prevents and reverses the transdifferentiation of AT2 cells into AT1 cells, mediated by JNK signaling. nih.govatsjournals.org |
| Stem Cell Differentiation | Adipose-Derived Stem Cells (ASCs) | Keratin-10, Involucrin, Collagen-I, Vimentin | KGF can induce the differentiation of ASCs into keratinocytes. nih.gov |
Cell Survival and Cytoprotection Assays
KGF is well-documented for its potent cytoprotective effects on various epithelial cells, shielding them from a range of insults. Assays to study these effects often involve exposing cells to a damaging agent in the presence or absence of KGF and then measuring cell viability and apoptosis.
A significant body of research has focused on the protective role of KGF in the lungs, particularly against oxidative injury. nih.govnih.gov In these studies, lung epithelial cells are exposed to hyperoxia (high oxygen levels), and the protective effect of KGF is evaluated. nih.govnih.gov It has been demonstrated that while KGF is a mitogen, its protective effect in the lung is not solely due to its ability to stimulate cell proliferation. nih.govnih.govmerckmillipore.com The pro-survival Akt pathway has been identified as a crucial mediator of KGF's protective functions both in vitro and in vivo. nih.govnih.gov Assays using a dominant-negative mutant of Akt have shown that inhibiting this pathway blocks the protective effect of KGF against oxidant-induced cell death. nih.gov
In the context of radiation damage, clonogenic assays are used to assess the effect of KGF on the survival of human epidermal keratinocytes. nih.gov In these assays, primary neonatal keratinocytes are irradiated, and their ability to form colonies is measured. nih.gov Interestingly, studies have found that KGF does not increase the surviving fraction of irradiated keratinocytes. nih.gov However, it significantly stimulates the proliferation of the surviving cells, leading to larger colony sizes. nih.gov
KGF's cytoprotective properties have also been investigated in the context of chemotherapy-induced bladder injury. nih.gov In these assays, mice are treated with cyclophosphamide, which causes bladder damage. nih.gov Pre-treatment with KGF has been shown to suppress apoptosis in the intermediate and basal cells of the urothelium, a likely consequence of AKT signaling activation. nih.gov
| Assay Type | Cell/Tissue Type | Insult | Key Findings |
| Oxidative Stress Protection | Lung Epithelial Cells | Hyperoxia | KGF protects against cell death independent of its mitogenic effects, mediated by the Akt pathway. nih.govnih.gov |
| Radiation Survival | Human Epidermal Keratinocytes | X-ray Irradiation | KGF does not increase cell survival but stimulates the proliferation of surviving cells. nih.gov |
| Chemotherapy-Induced Apoptosis | Mouse Bladder Urothelium | Cyclophosphamide | KGF suppresses apoptosis in intermediate and basal urothelial cells. nih.gov |
Advanced In Vitro Cell Culture Models
To better mimic the complex in vivo environment, researchers have moved beyond simple submerged cultures to more advanced in vitro models for studying KGF.
2D Monolayer Cultures of Human Keratinocytes and Other Epithelial Cells
Two-dimensional (2D) monolayer cultures remain a fundamental tool for investigating the direct effects of KGF on epithelial cells. nih.govnih.govnih.govhep.com.cnnih.govthermofisher.comnih.govatcc.orgmdpi.comnih.gov These cultures involve growing a single layer of cells on a flat substrate, such as a plastic dish or a culture insert. Human keratinocytes, both primary and immortalized cell lines like HaCaT, are commonly used. mdpi.com These models are instrumental in studying KGF-induced proliferation, migration, and differentiation. nih.govnih.gov For instance, the addition of KGF to serum-free keratinocyte cultures stimulates cell growth, and its effects on differentiation markers can be readily assessed. nih.govpromocell.com Similarly, 2D cultures of alveolar epithelial cells have been pivotal in demonstrating KGF's role in maintaining their phenotype and protecting them from injury. nih.gov
3D Organotypic Skin Equivalent Models
To create a more physiologically relevant model of the skin, researchers utilize three-dimensional (3D) organotypic skin equivalent models. mdpi.comresearchgate.netthomassci.com These models typically consist of a dermal equivalent, often a collagen matrix populated with fibroblasts, on top of which keratinocytes are seeded. nih.gov The culture is then raised to the air-liquid interface, which promotes the stratification and differentiation of the keratinocytes into a multilayered epidermis that resembles human skin. nih.govnih.govspringernature.com These models are invaluable for studying the complex interplay between different cell types and the extracellular matrix in response to KGF. They allow for the investigation of KGF's role in epidermal morphogenesis, barrier function, and wound re-epithelialization in a tissue-like context. thermofisher.comnih.gov
Microfluidic and Organ-on-a-Chip Systems (e.g., Oral Mucositis on a Chip)
The latest advancements in in vitro modeling involve the use of microfluidic and organ-on-a-chip systems. researchgate.net These devices allow for the precise control of the cellular microenvironment, including fluid flow and mechanical cues, creating dynamic culture conditions that more closely mimic in vivo physiology. nih.govnih.govresearchgate.net For example, a "skin-on-a-chip" model can be created by culturing dermal and epidermal cells in separate but connected microfluidic chambers, allowing for the study of their interactions under perfusion. nih.govjove.com An emerging application is the development of "oral mucositis on a chip," which could be used to model this painful side effect of cancer therapy and to test the efficacy of KGF in preventing or treating it in a human-relevant system. researchgate.net These advanced models hold great promise for preclinical drug development and for gaining a deeper understanding of KGF's function in complex biological processes. nih.gov
In Vivo Animal Models
In vivo animal models are indispensable for studying the systemic effects of KGF and its therapeutic potential in a whole-organism context. Various animal models have been employed to investigate the role of KGF in wound healing, tissue repair, and various disease states.
Rodent models, including mice and rats, are frequently used due to their genetic tractability and well-characterized physiology. nih.govdoi.org For instance, genetically diabetic mice and septic rat models have been used to demonstrate that KGF-1 plasmid delivery via electroporation can significantly improve wound healing rates, enhance epithelialization, and increase the density of new blood vessels. nih.gov Mouse models have also been crucial in elucidating the protective effects of KGF in chemotherapy-induced bladder injury and in hyperoxic lung injury. nih.govnih.gov In the context of oral mucositis, the hamster model is well-established for studying the development and healing of this condition following chemotherapy or radiation. oncotarget.com
Rabbit models, particularly the ischemia-impaired rabbit ear model, have been used to study the effects of topically applied KGF-2 on wound healing. nih.gov These studies have shown that KGF-2 promotes re-epithelialization and enhances granulation tissue formation in both young and aged animals. nih.gov
Porcine models are also utilized in wound healing research, as pig skin shares many anatomical and physiological similarities with human skin. nih.govdoi.org While less common than rodent models for KGF-specific research in the provided context, their relevance in dermatological studies is significant.
These animal models, while having their limitations, provide a critical platform for preclinical evaluation of KGF-based therapies and for understanding the complex in vivo mechanisms of action of this important growth factor. nih.govdoi.org
| Animal Model | Application | Key Findings |
| Mouse (Genetically Diabetic) | Cutaneous Wound Healing | KGF-1 plasmid with electroporation accelerates wound closure. nih.gov |
| Rat (Septic) | Cutaneous Wound Healing | KGF-1 plasmid with electroporation improves healing rate and re-epithelialization. nih.gov |
| Mouse | Chemotherapy-Induced Bladder Injury | KGF reduces urothelial apoptosis and promotes early recovery. nih.gov |
| Mouse | Hyperoxic Lung Injury | KGF protects lung epithelial cells from hyperoxia-induced cell death. nih.gov |
| Hamster | Oral Mucositis | Used to evaluate therapies that accelerate healing of oral mucositis. oncotarget.com |
| Rabbit (Ischemia-Impaired Ear) | Dermal Ulcer Healing | Topically applied KGF-2 promotes re-epithelialization and granulation tissue formation. nih.gov |
Rodent Models of Wound Healing and Re-epithelialization
Rodent models, particularly rats and mice, are fundamental tools for investigating the role of Keratinocyte Growth Factor (KGF) in cutaneous wound healing, despite inherent differences between rodent and human skin. usamv.ronih.gov The primary mechanism of wound closure in rodents is contraction, facilitated by a thin muscle layer called the panniculus carnosus, whereas human wounds heal predominantly through re-epithelialization and granulation tissue formation. nih.govresearchgate.net To better mimic human wound healing, splinted wound models have been developed in mice to minimize contraction and emphasize these other healing processes. researchgate.net
Rats are often preferred over mice for certain wound healing studies due to their larger size, which allows for larger wounds and more tissue for analysis. nih.gov The healing process in rats can be observed for a longer duration (12-14 days) compared to mice (about 7 days). nih.gov Excisional wound models on the dorsal side of rats are common, allowing for the study of inflammation, granulation tissue formation, re-epithelialization, and angiogenesis. usamv.ro
Furthermore, research has explored novel delivery methods for KGF in these models. Electroporation of a KGF-1 plasmid into excisional wounds in diabetic mice and septic rats improved healing rates, the quality of epithelialization, and the density of new blood vessels. nih.gov Plant-derived recombinant KGF1 has also shown promise, promoting the proliferation of NIH/3T3 cells and demonstrating positive effects on wound healing in type-II diabetic rats. nih.gov
The table below summarizes key findings from studies using rodent models to investigate KGF in wound healing.
| Model | Intervention | Key Findings |
| Diabetic Rat | Recombinant human KGF-1 (rhKGF-1) | Accelerated wound contraction and healing. nih.gov |
| Diabetic Rat | KGF phage model peptide | Promoted faster wound closure, re-epithelialization, and dermal regeneration. researchgate.netbohrium.com |
| Diabetic Mouse and Septic Rat | Electroporation of KGF-1 plasmid | Improved healing rate, quality of epithelialization, and angiogenesis. nih.gov |
| Type-II Diabetic Rat | Plant-derived recombinant KGF1 | Promoted cell proliferation and had significant positive effects on wound healing. nih.gov |
| Porcine Partial-Thickness Wounds | Topically applied KGF | Stimulated the rate of re-epithelialization and increased epidermal thickness. nih.gov |
Models of Lung Injury and Repair (e.g., emphysema in mice)
The protective and regenerative capacities of Keratinocyte Growth Factor (KGF) are extensively studied in various models of lung injury. These models are crucial for understanding the mechanisms by which KGF mitigates damage and promotes repair in the respiratory system. For instance, in a murine model of emphysema, a chronic lung disease characterized by damage to the alveoli, the role of KGF in tissue repair has been investigated.
Research has also focused on other forms of lung injury. In models of bleomycin-induced pulmonary fibrosis, KGF has been shown to have protective effects. Studies have demonstrated that KGF can attenuate the inflammatory response and reduce the extent of fibrotic tissue development. The growth factor promotes the proliferation and differentiation of alveolar epithelial cells, which are critical for restoring the integrity of the gas-exchange surface.
The table below summarizes the application of KGF in different lung injury models.
| Lung Injury Model | Key Findings Related to KGF |
| Emphysema (mice) | Investigated for its role in alveolar tissue repair. |
| Bleomycin-induced pulmonary fibrosis | Attenuates inflammation and reduces fibrotic tissue development. |
| Acute Respiratory Distress Syndrome (ARDS) | Reduces alveolar epithelial injury, decreases pulmonary edema, and improves lung function. |
Genetically Modified Animal Models (e.g., KGF null mice, KGF overexpression models)
Genetically modified animal models have been instrumental in elucidating the specific, non-redundant functions of Keratinocyte Growth Factor (KGF) in vivo. These models, which include KGF knockout (null) mice and transgenic mice that overexpress KGF, allow researchers to observe the direct consequences of the absence or abundance of this growth factor.
KGF null mice, which are genetically engineered to lack the KGF gene, have provided significant insights into its physiological roles. For example, in a model of inflammatory bowel disease (IBD), KGF knockout mice displayed more severe colonic inflammation and delayed tissue repair compared to their wild-type counterparts, highlighting the crucial role of KGF in maintaining intestinal epithelial integrity. nih.gov Similarly, studies on wound healing in KGF knockout diabetic mice revealed an attenuated process of wound contraction, directly linking KGF to this aspect of tissue repair. nih.gov
Conversely, transgenic models that overexpress KGF have been used to study the effects of elevated KGF levels. For instance, transgenic overexpression of KGF in the skin of mice has been shown to induce epidermal hyperplasia, a thickening of the epidermis, demonstrating its potent mitogenic effect on keratinocytes. These models have been valuable in understanding the pathological consequences of excessive KGF signaling.
The table below summarizes the key findings from studies using genetically modified animal models to investigate KGF.
| Model | Phenotype/Experimental Observation | Key Insight into KGF Function |
| KGF knockout (null) mice | More severe colonic inflammation and delayed tissue repair in an IBD model. nih.gov | KGF plays a non-redundant role in limiting damage and promoting repair in the intestine. nih.gov |
| KGF knockout diabetic mice | Attenuated wound contraction. nih.gov | KGF is a critical contributor to the process of wound contraction. nih.gov |
| Transgenic mice with KGF overexpression in the skin | Epidermal hyperplasia (thickening of the epidermis). | Demonstrates the potent mitogenic effect of KGF on keratinocytes. |
Humanized Mouse Models for Skin Repair Studies
Humanized mouse models represent a sophisticated platform for studying the effects of Keratinocyte Growth Factor (KGF) on human skin repair in an in vivo setting. These models typically involve the engraftment of human skin onto immunodeficient mice, allowing for the direct investigation of human-specific cellular and molecular responses to KGF.
One application of this technology is seen in the study of genetic skin diseases. For example, in the context of Xeroderma pigmentosum, a condition caused by defects in DNA repair, retrovirus-based strategies have been used to deliver the wild-type XPC gene to keratinocyte stem cells. The successful correction and subsequent normal epidermal differentiation were evaluated in a mouse model of human skin regeneration, demonstrating the utility of these models for testing gene therapy approaches. mdpi.com
These humanized systems provide a more clinically relevant environment compared to traditional rodent models, as they allow for the study of interactions between human epidermal and dermal components during the healing process. This is particularly important for evaluating the efficacy of potential therapeutics, like KGF, that target human-specific receptors and signaling pathways.
The table below highlights the application of humanized mouse models in skin repair research.
| Model System | Application | Significance for KGF Research |
| Human skin engrafted on immunodeficient mice | Studying the effects of KGF on human-specific cellular and molecular responses during skin repair. | Provides a clinically relevant platform to evaluate the efficacy of KGF-based therapies on human tissue. |
| Mouse model of human skin regeneration | Evaluating gene therapy strategies for genetic skin diseases like Xeroderma pigmentosum. mdpi.com | Demonstrates the potential to use these models to test KGF in combination with other therapeutic modalities. |
Genetic Manipulation Techniques in Research (e.g., retroviral vectors, siRNA)
Genetic manipulation techniques are powerful tools for dissecting the molecular mechanisms underlying the biological effects of Keratinocyte Growth Factor (KGF). These methods allow for the specific alteration of gene expression, enabling researchers to study the function of KGF and its signaling pathways with high precision.
Retroviral vectors are commonly used for stable gene transfer, allowing for the long-term expression of a gene of interest. For example, retroviral vectors have been employed to introduce the wild-type XPC gene into keratinocyte stem cells to correct the genetic defect in Xeroderma pigmentosum, with the therapeutic outcome being assessed in a mouse model of human skin regeneration. mdpi.com In cancer research, a nonlytic amphotropic retroviral replicating vector has been used to express yeast cytosine deaminase in a glioma mouse model, demonstrating the potential of these vectors for cancer gene therapy. mdpi.com
Another widely used technique is RNA interference (RNAi), often employing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence the expression of specific genes. Lentivirus-mediated delivery of shRNA has been used to repress the expression of genes implicated in Parkinson's disease in rat models. mdpi.com Similarly, lentivirus-based siRNA delivery has been used to decrease the phosphorylation of tau protein in a mouse model of Alzheimer's disease. mdpi.com In the context of KGF research, siRNA could be used to specifically knock down the expression of the KGF receptor or downstream signaling molecules to elucidate their role in KGF-mediated cellular responses.
The table below summarizes various genetic manipulation techniques and their applications in biomedical research, which are relevant to the study of KGF.
Future Research Directions for Keratinocyte Growth Factor, Human
Elucidating Novel Signaling Partners and Regulatory Networks
The canonical KGF signaling pathway is initiated by its binding to the fibroblast growth factor receptor 2b (FGFR2b), a tyrosine kinase receptor. nih.gov This interaction triggers a cascade of intracellular events. However, the full spectrum of molecules and regulatory loops governing KGF's effects is still being mapped out. Future research is focused on identifying new interacting proteins and understanding the intricate networks that fine-tune KGF signaling.
One key area of investigation is the potential for alternative receptors or co-receptors that may modulate KGF-dependent pathway activation. nih.gov For instance, while FGFR2b is the primary receptor, studies suggest that other molecules could influence signaling outcomes. nih.gov Research is also delving into the crosstalk between the KGF pathway and other major signaling systems. For example, KGF has been shown to suppress the interferon (IFN)-signaling pathway by preventing the nuclear trafficking of Stat1, which could dampen inflammatory responses in epithelial tissues. nih.gov
Furthermore, downstream effectors of KGF signaling are a major focus. While the Erk1/2 pathway is known to be crucial for KGF-induced cell motility, the precise roles of other signaling molecules like Grb2 are being actively explored. nih.govnih.gov Identifying the complete set of downstream targets will provide a more comprehensive picture of how KGF orchestrates complex cellular behaviors.
Table 1: Investigated Signaling Molecules in the KGF Pathway
| Molecule Category | Specific Molecule | Investigated Role in KGF Signaling |
| Receptor | FGFR2b | Primary receptor for KGF, mediating proliferation and differentiation. nih.gov |
| Downstream Effector | Erk1/2 | Mediates KGF-induced cell proliferation and motility. nih.govnih.gov |
| Adaptor Protein | Grb2 | Implicated in transducing signals for KGF-induced motility. nih.gov |
| Crosstalk Modulator | Stat1 | KGF can inhibit its nuclear trafficking, suppressing the IFN pathway. nih.gov |
Understanding Complex Interactions within the Tissue Microenvironment
KGF functions within a complex and dynamic tissue microenvironment, where its activity is influenced by a host of other factors. It is a paracrine-acting factor, typically produced by mesenchymal cells to act on adjacent epithelial cells. researchgate.netnih.gov Future research aims to dissect the intricate interplay between KGF, various cell types, the extracellular matrix (ECM), and other signaling molecules.
The interaction of KGF with ECM components is a significant area of interest. For example, fibroblast growth factor binding proteins (FGFBPs) can release FGFs, including KGF, from the ECM, thereby increasing their availability to bind to receptors. nih.gov Understanding how the ECM sequesters and releases KGF is crucial for comprehending the spatial and temporal regulation of its activity during processes like wound healing. nih.gov
Development of Advanced In Vitro and In Vivo Research Models
To better understand the multifaceted roles of KGF, researchers are moving beyond traditional two-dimensional cell cultures to more sophisticated models that better recapitulate the complexity of living tissues. nih.gov The development of advanced in vitro and in vivo systems is a priority for future KGF research.
In Vitro Models: Three-dimensional (3D) organoid and spheroid cultures are becoming invaluable tools. These models can simulate the architecture and cell-cell interactions of native tissues, providing a more physiologically relevant context to study KGF's effects on epithelial development, differentiation, and disease. For instance, applying KGF to primary cultures of well-differentiated human airway epithelia has been used to study its effects on gene expression and ion transport. nih.gov
In Vivo Models: Genetically engineered animal models, such as knockout and conditional knockout mice, will continue to be essential for dissecting the specific functions of KGF and its receptor in different tissues and at various developmental stages. Humanized mouse models, which involve engrafting human tissues or cells into immunodeficient mice, offer a platform to study the effects of human KGF in a living system. Furthermore, protein engineering techniques are being used to create modified KGF proteins with enhanced properties, such as improved stability or targeted delivery, which can be tested in these advanced models. nih.gov
The ambiguity of results from simplified in vitro models and the difficulty in establishing direct molecular relationships in complex in vivo environments highlight the need for these advanced systems to bridge the gap in understanding. nih.gov
Application of High-Throughput Omics and Systems Biology Approaches
The advent of high-throughput "omics" technologies is revolutionizing the study of growth factors like KGF. nih.gov These approaches allow for the comprehensive, large-scale analysis of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.gov Applying these technologies to KGF research will enable a systems-level understanding of its biological functions.
Transcriptomics, using technologies like DNA microarrays and RNA-sequencing, has already been employed to identify large numbers of genes whose expression is altered by KGF. nih.govembopress.org For example, a study on human airway epithelia revealed that KGF changed the expression levels of over 900 genes, providing broad insights into the molecular processes it influences, including cell proliferation and inflammation. nih.gov
Future research will increasingly integrate multi-omics datasets to build comprehensive models of the KGF signaling network. nih.gov For example, combining proteomics and phosphoproteomics can identify proteins that are not only expressed but also activated (phosphorylated) in response to KGF. Systems biology, which uses computational and mathematical modeling to analyze complex biological systems, will be crucial for interpreting these vast datasets. nih.gov This integrated approach can uncover previously unappreciated pathways and identify master regulators that orchestrate the cellular response to KGF, ultimately leading to the identification of new biomarkers and therapeutic targets. nih.govnih.gov
Q & A
Q. How can researchers design longitudinal studies to assess KGF’s long-term effects on keratinocyte genomic stability?
- Methodological Answer : Perform karyotyping or whole-genome sequencing at multiple passages (e.g., P5, P10, P15). Combine with functional assays (e.g., colony-forming efficiency, senescence-associated β-galactosidase) to link genomic changes to phenotypic outcomes. Use matched primary and immortalized cells to distinguish culture-induced vs. KGF-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
